molecular formula C32H30N4O3 B15142604 PD-1/PD-L1-IN-15

PD-1/PD-L1-IN-15

Cat. No.: B15142604
M. Wt: 518.6 g/mol
InChI Key: PZGXGKSPLWOCPH-UHFFFAOYSA-N
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Description

PD-1/PD-L1-IN-15 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune system by downregulating immune responses and promoting self-tolerance. In cancer, the PD-1/PD-L1 pathway is often exploited by tumor cells to evade immune surveillance. By inhibiting this interaction, this compound has the potential to enhance anti-tumor immunity and is being investigated for its therapeutic applications in cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis while ensuring consistency, efficiency, and cost-effectiveness. This involves optimizing reaction conditions, selecting appropriate solvents and catalysts, and implementing purification techniques such as crystallization and chromatography. Process development also includes considerations for environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-15 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

PD-1/PD-L1-IN-15 has a wide range of scientific research applications, including:

Mechanism of Action

PD-1/PD-L1-IN-15 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells. This blockade restores the activity of effector T cells, enhancing their ability to recognize and kill tumor cells. The molecular targets involved include the extracellular domains of PD-1 and PD-L1, and the pathways affected include T cell receptor signaling and cytokine production .

Comparison with Similar Compounds

PD-1/PD-L1-IN-15 is compared with other small molecule inhibitors and monoclonal antibodies targeting the PD-1/PD-L1 pathway. Similar compounds include:

This compound is unique in its small molecule structure, which offers advantages such as oral bioavailability and potentially fewer immune-related adverse effects compared to monoclonal antibodies .

Properties

Molecular Formula

C32H30N4O3

Molecular Weight

518.6 g/mol

IUPAC Name

5-[[2-[[2-hydroxyethyl(methyl)amino]methyl]-5-(4-phenyl-2,3-dihydroindole-1-carbonyl)phenoxy]methyl]pyridine-3-carbonitrile

InChI

InChI=1S/C32H30N4O3/c1-35(14-15-37)21-27-11-10-26(17-31(27)39-22-24-16-23(18-33)19-34-20-24)32(38)36-13-12-29-28(8-5-9-30(29)36)25-6-3-2-4-7-25/h2-11,16-17,19-20,37H,12-15,21-22H2,1H3

InChI Key

PZGXGKSPLWOCPH-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC1=C(C=C(C=C1)C(=O)N2CCC3=C(C=CC=C32)C4=CC=CC=C4)OCC5=CC(=CN=C5)C#N

Origin of Product

United States

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